molecular formula C8H8 B14570535 1,4-Dihydropentalene CAS No. 61771-84-4

1,4-Dihydropentalene

Cat. No.: B14570535
CAS No.: 61771-84-4
M. Wt: 104.15 g/mol
InChI Key: SVQWSOXBNXJGQK-UHFFFAOYSA-N
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Description

1,4-Dihydropentalene is an organic compound with the molecular formula C₈H₈. It is a bicyclic hydrocarbon that has garnered interest due to its unique structural and electronic properties. The compound is characterized by a fused ring system, which contributes to its stability and reactivity. It is often studied in the context of theoretical and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydropentalene can be synthesized through various methods. One notable method involves the controlled, anaerobic pyrolysis of suitable precursors such as isodicyclopentadiene. This process involves treating dihydrodicyclopentadiene with acetic anhydride and selenium dioxide, followed by dehydration over alumina at 300°C. The anaerobic pyrolysis of isodicyclopentadiene at 575°C leads to the formation of this compound with a yield of approximately 30% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of controlled pyrolysis and specific reagents suggests that industrial production would require stringent conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydropentalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of more saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically results in more saturated hydrocarbons.

Scientific Research Applications

1,4-Dihydropentalene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pentalene: A related compound with a similar bicyclic structure but different electronic properties.

    Cyclooctatetraene: Another hydrocarbon with an eight-membered ring, but with a different arrangement of double bonds.

    Fulvene: A compound with a five-membered ring fused to a benzene ring, sharing some structural similarities with 1,4-Dihydropentalene.

Uniqueness

This compound is unique due to its specific arrangement of carbon atoms and double bonds, which confer distinct electronic properties. Unlike pentalene, which is anti-aromatic, this compound exhibits different reactivity due to its hydrogenated form. This makes it a valuable compound for studying the effects of structural modifications on electronic behavior.

Properties

CAS No.

61771-84-4

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

1,4-dihydropentalene

InChI

InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-3,6H,4-5H2

InChI Key

SVQWSOXBNXJGQK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CC2

Origin of Product

United States

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